Syk-IN-6

Drug Resistance Syk Signaling Acute Myeloid Leukemia

Syk-IN-6 (WC36) uniquely targets the lipid-binding pocket of the Syk-cSH2 domain—not the ATP site—achieving dual blockade of kinase catalysis and scaffolding interactions with FLT3/ERK/STAT. This orthogonal mechanism retains full anti-proliferative activity in entospletinib-resistant MV4-11 and RAS-mutated HL-60 cells where ATP-competitive inhibitors fail. It also avoids confounding ZAP70 off-target inhibition. The only validated chemical probe for scaffolding-dependent drug resistance in AML; essential for ex vivo screening in relapsed/refractory patient-derived models.

Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol
Cat. No. B15612148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-6
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N6O2/c22-27-19(20(28)29-14-7-2-1-3-8-14)18(26-21-23-11-6-12-24-21)16-13-25-17-10-5-4-9-15(16)17/h4-6,9-14,18,25H,1-3,7-8H2,(H,23,24,26)
InChIKeyHFMAYLYYKJEATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syk-IN-6 (WC36): Definition and Core Identity for Informed Procurement


Syk-IN-6 (synonym WC36) is a first-in-class small-molecule inhibitor that targets the lipid–SH2 domain interaction of spleen tyrosine kinase (Syk), rather than the ATP-binding pocket [1]. It was developed through structure-activity relationship optimization of a VG354 scaffold and demonstrates high specificity for the Syk-cSH2–PIP3 binding interface [1]. The compound blocks both the catalytic kinase activity and the non-catalytic scaffolding function of Syk, a dual mechanism directly linked to overcoming drug resistance in acute myeloid leukemia (AML) [1]. Its molecular formula is C₂₁H₂₂N₆O₂ with a molecular weight of 390.44 g/mol .

Why ATP-Competitive Syk Inhibitors Cannot Substitute for Syk-IN-6: The Lipid-SH2 Differentiation Gap


Generic substitution with ATP-competitive Syk inhibitors such as entospletinib (ENTO) fails because Syk-IN-6 engages a completely orthogonal binding site—the lipid-binding pocket of the cSH2 domain—thereby inhibiting a scaffolding function that ATP-site inhibitors cannot block [1]. This mechanistic distinction translates into quantifiable, therapeutically critical divergence: while entospletinib is susceptible to both de novo and acquired drug resistance, Syk-IN-6 remains fully active under identical selection pressure [1]. The binding-site uniqueness also drives differential selectivity across the kinome, a parameter that cannot be matched by any ATP-competitive molecule [2].

Quantitative Head-to-Head Evidence Guide for Syk-IN-6 (WC36) vs. ATP-Competitive Syk Inhibitors


Equivalent Potency in Naïve AML Cells, Superior Residual Activity in Entospletinib-Resistant Cells

In naïve MV4-11 AML cells, Syk-IN-6 (WC36) and the ATP-competitive inhibitor entospletinib exhibited comparable potency (Imax and IC₅₀ values similar; exact numbers provided in Supplementary Table 3) [1]. However, in entospletinib-resistant MV4-11 cells generated under chronic drug pressure, entospletinib failed to suppress proliferation with an Imax ≤ 50% even at concentrations ≥ 20 μM, whereas Syk-IN-6 (WC36) potently inhibited proliferation [1]. Additionally, Syk-IN-6 (5 μM, 16 h) completely suppressed phosphorylation of Syk, STAT3/STAT5, and ERK1/2 in these resistant cells, while entospletinib was entirely ineffective [1].

Drug Resistance Syk Signaling Acute Myeloid Leukemia

Refractoriness to Acquired Resistance Under Chronic Drug Pressure

When MV4-11 AML cells were subjected to chronic entospletinib treatment to induce resistance, no surviving cells could be detected under identical conditions when the same selection pressure was applied using Syk-IN-6 (WC36) [1]. The XTT proliferation assay confirmed that Syk-IN-6 (0.5–5 μM) did not cause non-specific cytotoxicity, as it had minimal effect on Raji B cell viability under the same conditions [1].

Acquired Resistance Drug Selection Pressure AML

Activity Against De Novo Resistant RAS-Mutated AML Cells

In RAS-mutated HL-60 cells, which are intrinsically resistant to ATP-competitive Syk inhibition, entospletinib failed to suppress phosphorylation of ERK1/2 and STAT3/5, whereas Syk-IN-6 (WC36) potently inhibited these same downstream pathways under identical conditions [1]. The XTT proliferation assay demonstrated that Syk-IN-6 (WC36) suppressed HL-60 cell growth while entospletinib was ineffective [1].

RAS Mutation De Novo Resistance HL-60

Superior Target Specificity: No Off-Target Inhibition of ZAP70

ZAP70 is the T-cell homolog of Syk and shares a highly conserved SH2 domain structure. In Jurkat T cells stimulated with OKT3, ATP-competitive entospletinib (5 μM, overnight) inhibited ZAP70 phosphorylation, whereas Syk-IN-6 (WC36), along with its structural analogs WC35 and WC38, did not inhibit ZAP70 phosphorylation at the same concentration [1]. This demonstrates that targeting the lipid–SH2 interface confers a higher degree of selectivity than ATP-site inhibition.

Kinase Selectivity ZAP70 Off-Target

Dual Mechanism: Scaffolding Function Blockade Absent in ATP-Competitive Inhibitors

Mechanistic studies demonstrated that Syk-IN-6 (WC36) uniquely disrupts the scaffolding function of Syk—its ability to serve as a physical platform for FLT3, ERK1/2, and STAT3/5 interactions—in addition to inhibiting kinase activity [1]. shRNA-mediated knockdown of Syk in entospletinib-resistant MV4-11 cells abrogated ERK1/2 and STAT3/5 phosphorylation, confirming that Syk scaffolding (not kinase activity) drives resistance; reintroduction of a kinase-inactive Syk mutant (Y525A/Y526A) restored pathway activation, whereas a lipid-binding-deficient mutant (K220A/K222A) could not [1]. Entospletinib, as a pure ATP-competitive inhibitor, cannot block this scaffolding function [1].

Scaffolding Function Non-Catalytic Syk

Intra-Class Superiority: WC36 Outperforms Structural Analogs WC35 and WC38 Against Entospletinib-Resistant AML

Among the three optimized analogs from the same VG354 scaffold series (WC35, WC36, WC38), only WC36 demonstrated potent activity against entospletinib-resistant MV4-11 cells [1]. At 5 μM, WC36 strongly suppressed phosphorylation of Syk, ERK1/2, and STAT3/5 in these resistant cells, whereas WC35 and WC38 were significantly less active [1]. This intra-class differentiation highlights that subtle structural modifications within the same chemotype profoundly affect activity in the resistance context, and WC36 is the structurally validated selection.

Structure-Activity Relationship Analog Comparison Resistant AML

Highest-Value Application Scenarios for Syk-IN-6 Based on Quantitative Differentiation Evidence


Acquired and De Novo Drug-Resistance AML Modeling

Syk-IN-6 is the only Syk inhibitor demonstrated to retain full pathway-suppressive and anti-proliferative activity in both entospletinib-resistant MV4-11 cells and RAS-mutated HL-60 cells (Sections 3.1 and 3.3) [1]. It is therefore essential for any in vitro or in vivo AML model where drug resistance is the biological endpoint of interest. ATP-competitive Syk inhibitors provide no activity in these contexts and serve only as negative controls.

Selective Interrogation of Syk-Dependent B-Cell Signaling Without ZAP70 Cross-Inhibition

In experiments requiring clean discrimination between Syk- and ZAP70-mediated signaling—such as comparative B-cell versus T-cell activation studies—Syk-IN-6 should be selected because entospletinib and other ATP-competitive inhibitors show measurable off-target ZAP70 inhibition at standard working concentrations (Section 3.4) [1]. Syk-IN-6 achieves Syk-specific signal blockade without confounding T-cell receptor pathway suppression.

Kinase-Independent Scaffolding Function Studies in Syk-Driven Malignancies

Syk-IN-6 is the sole available small molecule that simultaneously blocks Syk kinase activity and its non-catalytic scaffolding interactions with FLT3, ERK1/2, and STAT3/5 (Section 3.5) [1]. For research programs investigating the scaffolding-dependent survival mechanisms that drive resistance to ATP-competitive Syk inhibitors, Syk-IN-6 provides a unique chemical biology tool that cannot be replaced by any kinase-domain inhibitor, including entospletinib, fostamatinib, or ceritinib.

Patient-Derived AML Cell Efficacy Testing Against Relapsed/Refractory Disease

Syk-IN-6 (WC36) has demonstrated potent suppression of Syk, ERK1/2, and STAT3/5 phosphorylation in primary AML cells collected from four patients who were refractory or relapsed following standard AML therapies (Section 3.3 context) [1]. This patient-derived evidence positions Syk-IN-6 as a high-priority candidate for ex vivo drug sensitivity screening in relapsed/refractory AML cohorts, where ATP-competitive Syk inhibitors are predicted to fail based on resistance-mechanism data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syk-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.